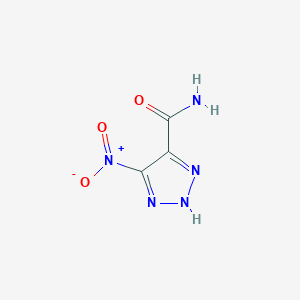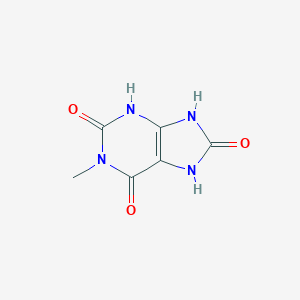![molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0](/img/structure/B131701.png)
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the preparation of multifunctional esters that can be further transformed into heterocyclic systems. For example, paper describes the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, which are prepared from corresponding methyl propenoates. These compounds serve as versatile reagents for the synthesis of polysubstituted heterocycles such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. Similarly, paper discusses the preparation of methyl and phenylmethyl esters used in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate has been elucidated using various spectroscopic techniques. In paper , the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction. Density functional theory (DFT) was employed to optimize the molecular structure and investigate vibrational frequencies and NMR chemical shifts.
Chemical Reactions Analysis
The chemical reactivity of these compounds is characterized by their ability to undergo various transformations to form heterocyclic structures. Paper outlines the transformation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate into a range of heterocyclic systems. The reactivity is often dictated by the functional groups present on the ester, which can participate in different chemical reactions to construct complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate are influenced by their molecular structure. Paper provides an in-depth analysis of the properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, including its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties. The study also examines the energetic behavior of the compound in various solvent media using the integral equation formalism polarizable continuum model (IEF-PCM).
科学研究应用
Synthetic Applications and Biological Activity
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, due to its structural complexity and functional group diversity, finds extensive applications in synthetic organic chemistry and pharmacological research. While the specific compound does not directly appear in the reviewed literature, related compounds and functional groups offer insights into potential applications and research areas.
Organic Synthesis and Precursor Role
Compounds with similar structures to methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate are recognized for their versatility in organic synthesis. They serve as precursors for the synthesis of bioactive molecules, showcasing a range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The ability of these compounds to act as scaffolds in drug discovery underscores their importance in medicinal chemistry (S. Farooq & Z. Ngaini, 2019).
Biodegradable Polymers
Research into polymers, specifically Polyhydroxyalkanoate (PHA), highlights the significance of compounds with similar functional groups for environmental sustainability. PHAs, synthesized from monomers that could be structurally related to the methyl ester group in the compound, exemplify the push towards renewable and biodegradable materials. These polymers' biocompatibility and biodegradability make them ideal for applications ranging from medical devices to packaging materials (A. Amara, 2010).
Antimicrobial Activity
The study of compounds like p-Cymene, which share phenolic and aromatic characteristics with methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, reveals potential antimicrobial applications. These compounds are explored for their ability to treat communicable diseases, highlighting the ongoing need for new antimicrobial agents in a world grappling with drug resistance. The breadth of biological activity also points towards the potential utility of structurally similar compounds in functionalizing biomaterials and nanomaterials for healthcare applications (A. Marchese et al., 2017).
Antioxidant Properties and Environmental Impact
Synthetic phenolic antioxidants (SPAs), which may share functional similarities with methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, demonstrate both beneficial antioxidant properties and environmental concerns. SPAs, used extensively to prolong product shelf life, have been detected in various environmental matrices, posing potential health risks due to their bioaccumulation and toxicity. This dichotomy underscores the importance of studying compounds for both their application potential and environmental impact (Runzeng Liu & S. Mabury, 2020).
属性
IUPAC Name |
methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOAFLYGJKNOAR-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420692 |
Source


|
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
CAS RN |
84184-51-0 |
Source


|
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

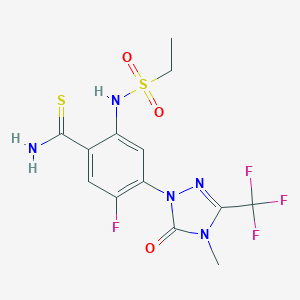
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
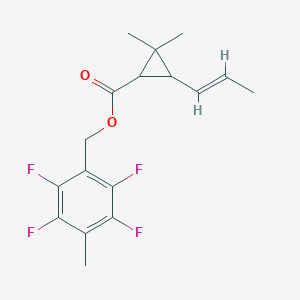
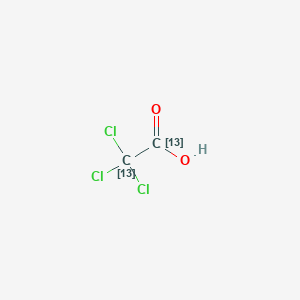
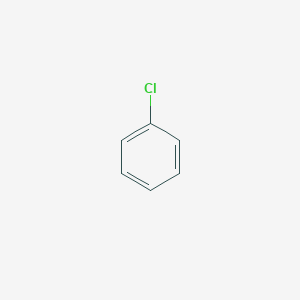
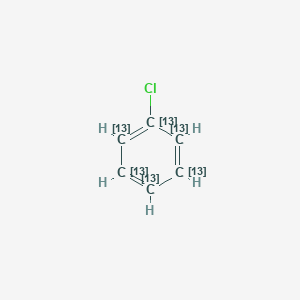
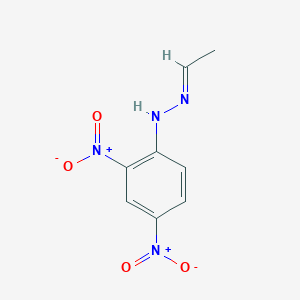
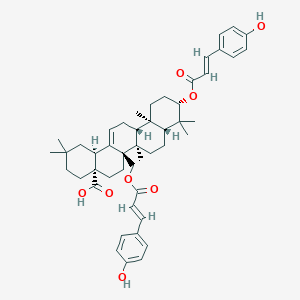
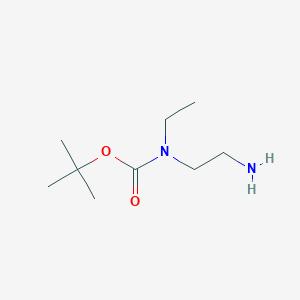
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
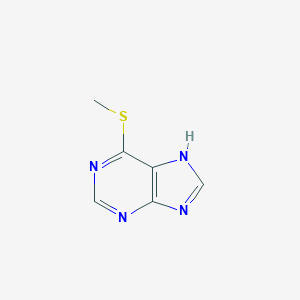
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)
